molecular formula C11H14ClNS B2358260 3-Thiophen-2-yl-8-azabicyclo[3.2.1]oct-2-ene;hydrochloride CAS No. 2241138-64-5

3-Thiophen-2-yl-8-azabicyclo[3.2.1]oct-2-ene;hydrochloride

Cat. No. B2358260
CAS RN: 2241138-64-5
M. Wt: 227.75
InChI Key: TXDVBNDKJDWBND-UHFFFAOYSA-N
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Description

“3-Thiophen-2-yl-8-azabicyclo[3.2.1]oct-2-ene;hydrochloride” is a chemical compound with the CAS Number: 2241138-64-5. It has a molecular weight of 227.76 . The IUPAC name for this compound is (1R,5S)-3-(thiophen-2-yl)-8-azabicyclo[3.2.1]oct-2-ene hydrochloride .


Synthesis Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13NS.ClH/c1-2-11(13-5-1)8-6-9-3-4-10(7-8)12-9;/h1-2,5-6,9-10,12H,3-4,7H2;1H . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stable under normal shipping temperatures .

Scientific Research Applications

Core Structure for Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold, which is part of the structure of this compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities . Therefore, this compound could potentially be used in the synthesis of various tropane alkaloids.

Fluorescent Probes

Fluorescent probes have become the analytical tool of choice in a wide range of research and industrial fields . Given the unique structure of this compound, it could potentially be developed into a fluorescent probe for the rapid detection of chemical substances of interest.

Safety and Hazards

The compound has been classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Future Directions

Research into the synthesis and applications of compounds with the 8-azabicyclo[3.2.1]octane scaffold, such as “3-Thiophen-2-yl-8-azabicyclo[3.2.1]oct-2-ene;hydrochloride”, is ongoing . The scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years .

properties

IUPAC Name

3-thiophen-2-yl-8-azabicyclo[3.2.1]oct-2-ene;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NS.ClH/c1-2-11(13-5-1)8-6-9-3-4-10(7-8)12-9;/h1-2,5-6,9-10,12H,3-4,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDVBNDKJDWBND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=C(CC1N2)C3=CC=CS3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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